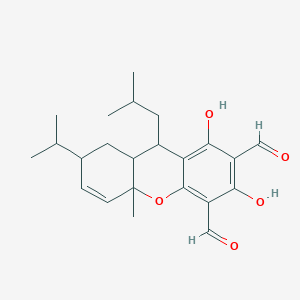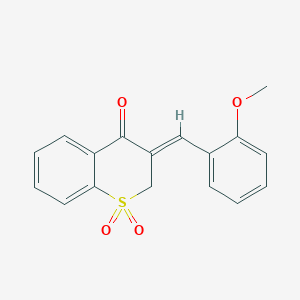
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide, also known as DBM, is a synthetic compound with potential applications in scientific research. This compound is a member of the benzothiopyran family of compounds, which have been found to exhibit a wide range of biological activities. DBM has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and Alzheimer's disease.
Mechanism Of Action
The exact mechanism of action of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and proliferation. (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical And Physiological Effects
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has been found to have a variety of biochemical and physiological effects. Studies have shown that (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide can induce apoptosis, or programmed cell death, in cancer cells. (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. In addition, (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has been found to have antioxidant properties, which can help protect against oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
One of the advantages of using (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide in scientific research is its potential as a therapeutic agent in the treatment of various diseases. (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has been found to have anti-cancer and neuroprotective properties, making it a promising candidate for further study. However, one limitation of using (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide for therapeutic use.
Future Directions
There are many potential future directions for the study of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide. Further research is needed to fully understand the mechanism of action of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide and its potential applications in the treatment of various diseases. Studies are also needed to determine the optimal dosage and administration of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide for therapeutic use. In addition, future studies could investigate the use of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide in combination with other therapeutic agents to enhance its efficacy.
Synthesis Methods
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide can be synthesized using a variety of methods, including the reaction of 2-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by oxidation with hydrogen peroxide. Other methods involve the reaction of 2-methoxybenzaldehyde with 4-chloro-2-hydroxybenzophenone in the presence of a base, followed by reduction with sodium borohydride.
Scientific Research Applications
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has been the subject of numerous scientific studies due to its potential applications in the treatment of various diseases. Studies have shown that (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has anti-cancer properties, as it can inhibit the growth and proliferation of cancer cells. (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has also been found to have neuroprotective effects, making it a potential therapeutic agent in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
CAS RN |
132794-02-6 |
|---|---|
Product Name |
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide |
Molecular Formula |
C17H14O4S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(3Z)-3-[(2-methoxyphenyl)methylidene]-1,1-dioxothiochromen-4-one |
InChI |
InChI=1S/C17H14O4S/c1-21-15-8-4-2-6-12(15)10-13-11-22(19,20)16-9-5-3-7-14(16)17(13)18/h2-10H,11H2,1H3/b13-10+ |
InChI Key |
OJYKFKKTLXEUFG-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\CS(=O)(=O)C3=CC=CC=C3C2=O |
SMILES |
COC1=CC=CC=C1C=C2CS(=O)(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
COC1=CC=CC=C1C=C2CS(=O)(=O)C3=CC=CC=C3C2=O |
synonyms |
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-o ne 1,1-dioxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



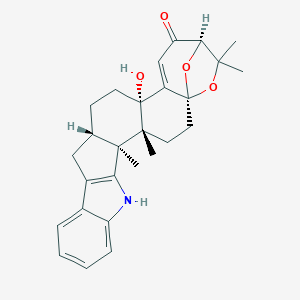
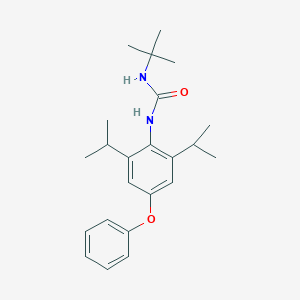
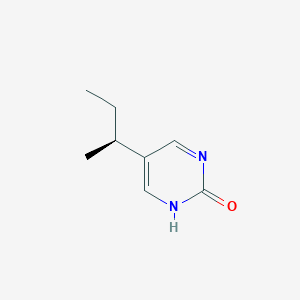
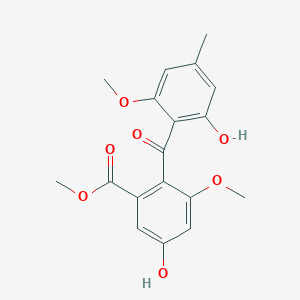
![[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B161493.png)
![[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate](/img/structure/B161495.png)
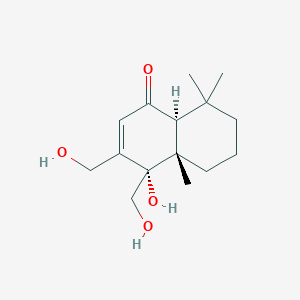
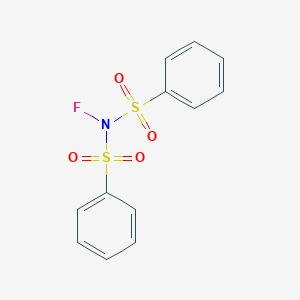
![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)
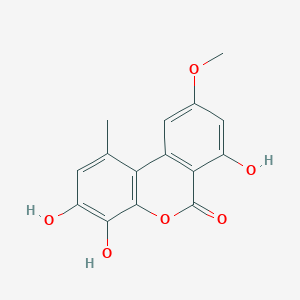


![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)
